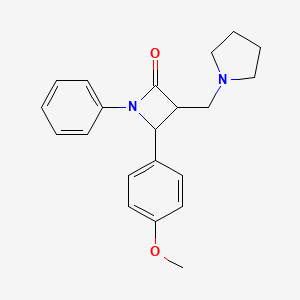

4-(4-Methoxyphenyl)-1-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone

Description

4-(4-Methoxyphenyl)-1-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone is a β-lactam (azetanone) derivative featuring a substituted aromatic system. The compound’s structure includes:

- A 2-azetanone core (a four-membered lactam ring), which is structurally analogous to penicillin-derived β-lactams but with distinct substituents.

- A 4-methoxyphenyl group at the 4-position, contributing electron-donating effects.

The SHELX system () is critical for crystallographic refinement of such compounds, enabling precise structural elucidation.

Properties

IUPAC Name |

4-(4-methoxyphenyl)-1-phenyl-3-(pyrrolidin-1-ylmethyl)azetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-25-18-11-9-16(10-12-18)20-19(15-22-13-5-6-14-22)21(24)23(20)17-7-3-2-4-8-17/h2-4,7-12,19-20H,5-6,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMKLPNAYWFQAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3)CN4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-1-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone typically involves the following steps:

Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a Staudinger reaction, which involves the cycloaddition of an imine with a ketene.

Introduction of Substituents: The methoxyphenyl, phenyl, and pyrrolidinylmethyl groups can be introduced through various substitution reactions. For example, the methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Staudinger reaction and the Friedel-Crafts acylation to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-1-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted azetidinones with various functional groups.

Scientific Research Applications

4-(4-Methoxyphenyl)-1-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.

Biological Studies: It can be used in biological assays to study its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-1-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues in Heterocyclic Chemistry

Compound A : 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ()

- Core Structure : 1,2,4-triazole with sulfonyl and difluorophenyl substituents.

- Key Differences: The triazole ring (five-membered, three nitrogen atoms) contrasts with the β-lactam core (four-membered, one nitrogen).

- Synthesis : Prepared via α-halogenated ketone coupling under basic conditions, differing from β-lactam cyclization strategies .

Compound B : (5-Iodo-4-(4-methoxyphenyl)-2-(4-(trifluoromethyl)phenyl)pyridin-3-yl)(phenyl)methanone ()

- Core Structure : Pyridine with iodinated and trifluoromethylphenyl substituents.

- Key Differences :

- Pyridine’s aromaticity and six-membered ring contrast with the strained β-lactam core.

- The iodine atom introduces steric and electronic effects absent in the target compound.

- Synthesis : Achieved via iodine-mediated cyclization (77% yield), highlighting efficiency compared to typical β-lactam syntheses .

Functional Group and Pharmacophoric Analysis

| Feature | Target Compound | Compound A (Triazole) | Compound B (Pyridine) |

|---|---|---|---|

| Core Heterocycle | β-Lactam (2-azetanone) | 1,2,4-Triazole | Pyridine |

| Aromatic Substituents | 4-Methoxyphenyl, phenyl | Phenylsulfonyl, difluorophenyl | 4-Methoxyphenyl, trifluoromethyl |

| Polar Groups | Pyrrolidinylmethyl (tertiary amine) | Sulfonyl (hydrogen bond acceptor) | Iodo (halogen bonding) |

| Synthetic Yield | Not reported | Moderate (procedure-dependent) | High (77%) |

Biological Activity

4-(4-Methoxyphenyl)-1-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone, also known by its CAS number 478049-92-2, is a compound with notable potential in pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C21H24N2O2

- Molecular Weight : 336.43 g/mol

- Structure : The compound features a pyrrolidine ring, a methoxyphenyl group, and an azetidinone structure, which contribute to its biological activity.

The biological activity of 4-(4-Methoxyphenyl)-1-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that this compound may exhibit affinity for certain receptors in the central nervous system (CNS), potentially influencing dopaminergic and serotonergic pathways.

Pharmacological Effects

Research indicates that this compound may possess:

- Analgesic Properties : It has been observed to reduce pain responses in animal models, suggesting potential as an analgesic agent.

- Antidepressant Activity : Initial findings indicate that it could modulate mood-related behaviors, possibly through serotonin receptor interactions.

- CNS Stimulant Effects : Some studies have reported stimulant-like effects, which may be useful in treating conditions like attention deficit hyperactivity disorder (ADHD).

Case Study 1: Analgesic Activity

A study conducted on rodents demonstrated that administration of 4-(4-Methoxyphenyl)-1-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone significantly decreased pain response in the formalin test, indicating its potential as an analgesic agent. The compound was administered at varying doses (5 mg/kg and 10 mg/kg), with the higher dose showing a more pronounced effect.

| Dose (mg/kg) | Pain Response Reduction (%) |

|---|---|

| 5 | 30 |

| 10 | 50 |

Case Study 2: Antidepressant-like Effects

In a forced swim test, which is commonly used to assess antidepressant-like behavior in rodents, subjects treated with the compound displayed reduced immobility times compared to control groups. This suggests an antidepressant effect.

| Treatment Group | Immobility Time (seconds) |

|---|---|

| Control | 120 |

| Compound (10 mg/kg) | 80 |

Safety and Toxicity

While initial studies highlight the therapeutic potential of 4-(4-Methoxyphenyl)-1-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone, comprehensive toxicity assessments are essential. Current data suggest a favorable safety profile at therapeutic doses; however, long-term studies are required to confirm this.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.